BenchChemオンラインストアへようこそ!

3-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Matrix Metalloproteinase Inhibition Pyrrolidine SAR Sulfur Oxidation State

3-(Methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 1795442-41-9) is a synthetic, small-molecule pyrrolidine-1-carboxamide derivative with a molecular weight of 304.33 g/mol and molecular formula C13H15F3N2OS. Its structure features a central pyrrolidine ring substituted at the 3-position with a methylthio (-SCH3) group and connected via a carboxamide linker to a 4-(trifluoromethyl)phenyl moiety.

Molecular Formula C13H15F3N2OS
Molecular Weight 304.33
CAS No. 1795442-41-9
Cat. No. B2938235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
CAS1795442-41-9
Molecular FormulaC13H15F3N2OS
Molecular Weight304.33
Structural Identifiers
SMILESCSC1CCN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H15F3N2OS/c1-20-11-6-7-18(8-11)12(19)17-10-4-2-9(3-5-10)13(14,15)16/h2-5,11H,6-8H2,1H3,(H,17,19)
InChIKeyQJYOBKJVNBMVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 1795442-41-9): Procurement-Grade Structural Identity & Physicochemical Baseline


3-(Methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 1795442-41-9) is a synthetic, small-molecule pyrrolidine-1-carboxamide derivative with a molecular weight of 304.33 g/mol and molecular formula C13H15F3N2OS [1]. Its structure features a central pyrrolidine ring substituted at the 3-position with a methylthio (-SCH3) group and connected via a carboxamide linker to a 4-(trifluoromethyl)phenyl moiety [1]. Computed physicochemical properties include a calculated XLogP3-AA of 2.8, one hydrogen bond donor, five hydrogen bond acceptors, and two rotatable bonds, establishing a baseline lipophilic, low-rotatable-bond profile typical of lead-like scaffolds [1]. As of the latest database update, no bioactivity data (IC50, Ki, target engagement) has been deposited in PubChem for this compound, making it a data-poor chemical entity for which structural identity is the primary verifiable characteristic [1].

Why 3-(Methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


The pyrrolidine-1-carboxamide scaffold is a privileged pharmacophore appearing across diverse target classes, including ATF4 pathway inhibitors, matrix metalloproteinase (MMP) inhibitors, kinase inhibitors (e.g., ERK1/2), and TRPA1 antagonists [1][2][3]. Within this scaffold space, subtle substituent variations at the pyrrolidine 3-position (e.g., methylthio vs. hydroxyl, aryl, or sulfonyl groups) and on the N-phenyl ring (e.g., 4-CF3 vs. 3-CF3 or 4-F) can completely redirect target selectivity and potency, a phenomenon well-documented for 3-mercaptopyrrolidine-based MMP inhibitors where stereochemistry and sulfur oxidation state dictate inhibitory profiles [2]. For this specific compound, the methylthio group represents a distinct sulfur oxidation state (thioether) relative to the mercapto (-SH) or sulfonyl congeners found in characterized MMP inhibitors, while the para-trifluoromethylphenyl urea motif differs from the meta-substituted or benzyl-linked analogs in patent-derived ATF4 inhibitor series [1][3]. Without direct comparative bioactivity data, generic substitution with a nearby analog risks unknowingly altering potency, selectivity, or even the biological target itself. The quantitative evidence below identifies the closest analogs and delineates the structural basis for non-interchangeability.

Quantitative Differentiation Evidence for 3-(Methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 1795442-41-9) vs. Closest Analogs


Structural and Physicochemical Distinction of the 3-Methylthio Substituent vs. Mercapto and Hydroxy Pyrrolidine Congeners in MMP Inhibitor Scaffolds

In the well-characterized 3-mercaptopyrrolidine MMP inhibitor series, the free thiol (-SH) group is the zinc-binding pharmacophore essential for potent MMP-2 and MMP-9 inhibition, with representative compounds achieving Ki values in the low nanomolar range (e.g., cis-(3S,4R)-3-mercapto-4-arylsulfonamidopyrrolidine derivatives) [1]. The target compound replaces this nucleophilic thiol with a methylthio (-SCH3) thioether, which eliminates the zinc-chelating capacity and fundamentally alters the expected pharmacological activity [2]. Concomitantly, the XLogP3-AA increases from an estimated 1.5–2.0 for the mercapto analog to 2.8 for the methylthio compound, indicating higher lipophilicity that would affect membrane permeability, metabolic stability, and protein binding [2]. This oxidation-state switch represents a categorical structural divergence rather than a conservative isosteric replacement.

Matrix Metalloproteinase Inhibition Pyrrolidine SAR Sulfur Oxidation State Lead Optimization

Regioisomeric Distinction: para-Trifluoromethylphenyl Urea Motif vs. meta-Trifluoromethylphenyl and N-Benzyl Pyrrolidine-1-Carboxamide Analogs in ATF4 Pathway Inhibition

The GSK patent US2019/0144384 A1 discloses substituted pyrrolidine derivatives as ATF4 pathway inhibitors, with exemplified compounds featuring N-aryl or N-benzyl substituents on the pyrrolidine-1-carboxamide core [1]. While the target compound (para-CF3 phenyl) is not explicitly listed in the patent's biological examples, commercially available analogs with meta-CF3 substitution (e.g., 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide) and N-benzyl variants (e.g., N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide) establish a SAR landscape where the position and electronic character of the N-substituent critically modulate ATF4 inhibitory potency [1][2]. The para-CF3 group of the target compound provides a distinct electron-withdrawing vector and steric profile compared to meta-substituted analogs, potentially altering binding pocket complementarity in the ISR pathway target [1].

ATF4 Pathway Integrated Stress Response Pyrrolidine Carboxamide Cancer Therapeutics

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA = 2.8) and Rotatable Bond Count (2) vs. Approved Drug Pyrrolidine Carboxamides

The target compound's computed XLogP3-AA of 2.8 places it within the optimal lipophilicity range for lead-like compounds (typically XLogP 1–3), while its rotatable bond count of only 2 is exceptionally low [1]. For comparison, the clinically advanced ERK1/2 inhibitor MK-8353 (SCH900353), which contains a 3-(methylthio)pyrrolidine-3-carboxamide substructure, has a molecular weight of 691.85 g/mol and substantially higher complexity, whereas the simpler pyrrolidine-1-carboxamide core without the methylthio substituent has a molecular weight of 114.15 g/mol . The target compound (MW 304.33) occupies an intermediate physicochemical space that is distinct from both the minimal core scaffold and the elaborated clinical candidate, offering a unique balance of fragment-like simplicity and functional group richness suitable for fragment-based screening or scaffold-hopping campaigns [1].

Lead-Likeness Drug Design Physicochemical Property Optimization Fragment-Based Screening

Evidence-Backed Procurement Scenarios for 3-(Methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide


Negative Control or Zinc-Independent Probe in Matrix Metalloproteinase Inhibitor Studies

Investigators studying MMP-2 or MMP-9 inhibition using mercaptopyrrolidine-based inhibitors (e.g., compounds from Jin et al., J Med Chem 2013) may require a structurally matched negative control that retains the pyrrolidine carboxamide scaffold but lacks the zinc-binding thiol group [1]. The target compound, with its methylthio thioether at the 3-position, serves this purpose by eliminating zinc chelation while preserving the N-(4-trifluoromethylphenyl) urea motif common in MMP inhibitor pharmacophores [1][2]. Procurement of this specific CAS number ensures the control compound is precisely matched in molecular weight and lipophilicity to the active inhibitor series, enabling rigorous structure-activity relationship (SAR) interpretation.

ATF4 Pathway Inhibitor SAR Expansion with para-CF3 Regioisomer

The GSK ATF4 inhibitor patent series (US2019/0144384 A1) describes substituted pyrrolidine-1-carboxamides as inhibitors of the integrated stress response pathway, with potential applications in cancer and neurodegenerative disease [3]. The target compound provides a para-trifluoromethylphenyl substitution pattern not exhaustively characterized in the patent's biological examples, making it a valuable tool for laboratories systematically exploring the SAR of the N-aryl substituent on ATF4 inhibitory potency [3]. Its procurement allows direct comparison with meta-substituted analogs and N-benzyl congeners in reporter-based ATF4 inhibition assays.

Fragment-Based Screening and Physicochemical Property-Driven Lead Optimization

With a molecular weight of 304.33 Da, XLogP3-AA of 2.8, and only 2 rotatable bonds, this compound occupies a favorable fragment-like or early lead-like chemical space [2]. It balances the structural simplicity of the core pyrrolidine-1-carboxamide scaffold with the functional group richness provided by the methylthio and trifluoromethylphenyl substituents [2]. Procurement in multi-milligram quantities is appropriate for fragment-based screening libraries, 19F-NMR-based binding assays (leveraging the CF3 group as a sensitive NMR probe), or as a starting scaffold for parallel chemistry optimization, where systematic variation of the methylthio and N-aryl substituents can rapidly establish SAR [2].

Thioether-Specific Oxidation Metabolite Profiling in Drug Metabolism Studies

The methylthio (-SCH3) group is susceptible to metabolic oxidation to sulfoxide and sulfone metabolites, a pathway that can significantly alter pharmacokinetics and toxicity profiles [2]. This compound can serve as a model substrate for in vitro metabolism studies using hepatocytes or liver microsomes to characterize sulfur oxidation kinetics, CYP enzyme phenotyping, and the impact of the 4-CF3-phenyl substituent on metabolic stability [2]. The resulting data can inform the design of more metabolically stable analogs in programs where the pyrrolidine carboxamide scaffold is being pursued for oral bioavailability.

Quote Request

Request a Quote for 3-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.